
2-甲基-1-(萘-2-基)-2-硝基丙醇
描述
The compound 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol is a nitro derivative of a naphthalene-based molecule. While the provided papers do not directly discuss this compound, they do provide insights into similar naphthalene derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves nitration reactions, as seen in the studies of nitro- and polynitro- derivatives of 2-(2,4,6-trinitrophenyl)naphthalene and 1-methyl-4-(2,4,6-trinitrophenyl)naphthalene . These processes typically use a combination of nitration and Ullmann reactions, starting from bromonaphthalenes. The synthesis of 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol could potentially follow a similar pathway, starting with the appropriate methyl-naphthalene precursor and introducing the nitro group at the desired position.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the dihedral angle between the naphthalene unit and substituent groups. For instance, in the compound 1-(2-Isopropyl-4,7-dimethyl-3-nitronaphthalen-1-yl)ethanone, the nitro and acetyl groups are almost normal to the naphthalene unit . This suggests that in 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol, the nitro group would also likely be positioned at an angle nearly perpendicular to the plane of the naphthalene ring, affecting the compound's reactivity and physical properties.
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions, including further nitration and reactions with other organic compounds. For example, the reaction between 2-naphthaldehyde and a triazole derivative yielded a new compound with a defined structure . This indicates that 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol could also participate in similar reactions, potentially leading to the formation of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives, such as solubility, magnetic susceptibility, and thermal stability, are crucial for their practical applications. The synthesis and characterization of metal complexes with naphthalene-based ligands, such as 1-(4-nitrophenyl)imino]methyl)naphthalen-2-ol, provide insights into these properties . The nitration of naphthalene and its derivatives has been shown to significantly affect the physical properties, such as the isomer ratio of nitro derivatives . These findings suggest that the physical and chemical properties of 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol would be influenced by the presence and position of the nitro group and the methyl group on the naphthalene ring.
科学研究应用
荧光化学传感器的开发
已经开发出一种带有两个萘基团的席夫碱系统,类似于2-甲基-1-(萘-2-基)-2-硝基丙醇的结构,作为Zn2+离子检测的荧光化学传感器。该化合物对Zn2+表现出高选择性和灵敏度,可在分子水平上作为AND逻辑门,具有在分子电子学中的应用(Azadbakht & Keypour, 2012)。
有机催化
与所讨论的化合物在结构上相关的萘-2-醇衍生物已被用作不对称Michael加成反应的有机催化剂。这表明了2-甲基-1-(萘-2-基)-2-硝基丙醇在有机合成和催化中的潜在应用(Yan-fang, 2008)。
化学反应中的催化作用
以萘为催化剂的钠反应可产生类似2-甲基-1-苯基丙醇的化合物,这表明类似化合物在各种化学合成中具有潜在的催化应用(Ancker & Hodgson, 1999)。
有机发光二极管(OLEDs)的合成
从席夫碱衍生的有机锡化合物,结构类似于2-甲基-1-(萘-2-基)-2-硝基丙醇,已被合成并用于OLEDs。这些化合物在电子和光子器件的发展中具有潜力(García-López等,2014)。
金属络合物的形成
该化合物可能用于与各种金属形成金属络合物,如类似萘衍生物所示。这对材料科学和配位化学有着重要意义(Al-Daffaay, 2022)。
分子对接研究
与2-甲基-1-(萘-2-基)-2-硝基丙醇在结构上相关的化合物的分子对接研究表明,在药物发现和生物化学研究中具有潜在应用,特别是在抗微生物活性的背景下(Rajamani et al., 2019)。
属性
IUPAC Name |
2-methyl-1-naphthalen-2-yl-2-nitropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,15(17)18)13(16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOVJZNIJBQEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC2=CC=CC=C2C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505322 | |
| Record name | 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL | |
CAS RN |
77740-81-9 | |
| Record name | 2-Methyl-1-(naphthalen-2-yl)-2-nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


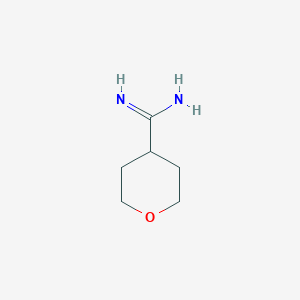

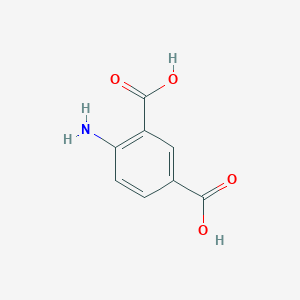

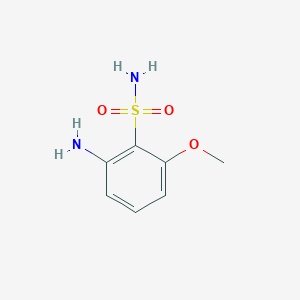


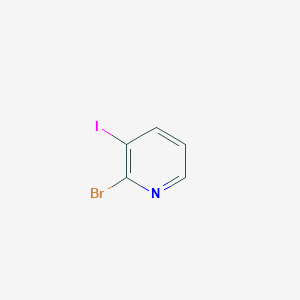
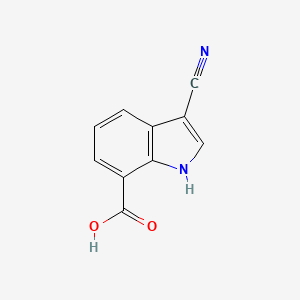
![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)
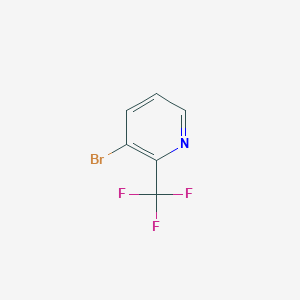
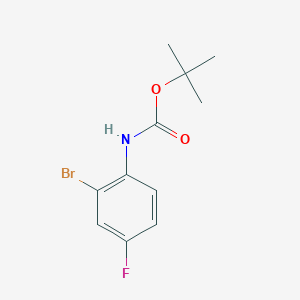
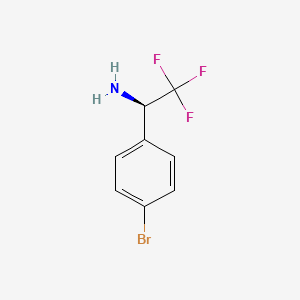
![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)